molecular formula C12H17NO3 B11885161 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene

1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene

Cat. No.: B11885161
M. Wt: 223.27 g/mol
InChI Key: KWNYIBGXQIUESI-UHFFFAOYSA-N
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Description

1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, with an ethyl chain substituted with a 2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, which is then reacted with 2-methylpropan-2-ol under acidic conditions to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the 2-methylpropan-2-yl group can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding alcohols and acids.

Scientific Research Applications

1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl chain can interact with hydrophobic regions of biomolecules. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is unique due to its specific combination of a nitro group and a 2-methylpropan-2-yl substituted ethyl chain

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-8-7-10-5-4-6-11(9-10)13(14)15/h4-6,9H,7-8H2,1-3H3

InChI Key

KWNYIBGXQIUESI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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